molecular formula C13H17N3O2 B1623846 N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide CAS No. 283167-07-7

N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide

Katalognummer: B1623846
CAS-Nummer: 283167-07-7
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: YOVTXDXWRJZWLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide is a chemical compound that features a piperidine ring and a pyridine ring connected through an amide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide typically involves the reaction of 4-pyridinecarboxylic acid with 1-acetylpiperidine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Wissenschaftliche Forschungsanwendungen

N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(pyridin-4-yl)pyridine-4-carboxamide
  • N-(1-acetylpiperidin-4-yl)-5-(3-fluorophenoxy)pyridine-2-carboxamide

Uniqueness

N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide is unique due to its specific combination of a piperidine ring and a pyridine ring connected through an amide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

283167-07-7

Molekularformel

C13H17N3O2

Molekulargewicht

247.29 g/mol

IUPAC-Name

N-(1-acetylpiperidin-4-yl)pyridine-4-carboxamide

InChI

InChI=1S/C13H17N3O2/c1-10(17)16-8-4-12(5-9-16)15-13(18)11-2-6-14-7-3-11/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,15,18)

InChI-Schlüssel

YOVTXDXWRJZWLS-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC(CC1)NC(=O)C2=CC=NC=C2

Kanonische SMILES

CC(=O)N1CCC(CC1)NC(=O)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.